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molecular formula C11H14O B8524776 3-Methyl-1-phenyl-buten-3-ol

3-Methyl-1-phenyl-buten-3-ol

Cat. No. B8524776
M. Wt: 162.23 g/mol
InChI Key: AHTMRLFEKXDXJS-UHFFFAOYSA-N
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Patent
US07902259B2

Procedure details

To a cooled (−10 to −5° C.) 165 mL of 3 M solution of methyl magnesium iodide in ether was added dropwise a solution of ethyl trans-cinnamate (25.0 g) in 200 mL of anhydrous ether. The reaction was warmed to room temperature and stirred overnight. The mixture was then heated up to 33° C. under reflux for two hours and cooled to 0° C. A white solid was formed during cooling and water (105 mL) was gradually added to dissolve the white precipitate followed by an additional 245 mL of saturated aqueous ammonium chloride solution. The mixture was then stirred until the solids were completely dissolved and extracted with 100 mL of ether three times. The combined extract was washed with 100 mL of water, dried over anhydrous sodium sulfate and filtered. The solvent was evaporated to give 22.1 g of the desired 4-phenyl-2-methyl-3-buten-2-ol as an oil which was used in the next step without further purification. 1H NMR (CDCl3, 300 MHz), δ (ppm) 7.41 (m, 5H), 6.58 (d, 1H), 6.34 (d, 1H), 1.41 (broad s, 6H).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
105 mL
Type
reactant
Reaction Step Three
Quantity
245 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]I.C(OCC)(=O)/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.[Cl-].[NH4+].CC[O:22][CH2:23][CH3:24]>>[C:7]1([CH:6]=[CH:5][C:23]([CH3:24])([OH:22])[CH3:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C(\C=C\C1=CC=CC=C1)(=O)OCC
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
105 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
245 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated up to 33° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
A white solid was formed
TEMPERATURE
Type
TEMPERATURE
Details
during cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the white precipitate
STIRRING
Type
STIRRING
Details
The mixture was then stirred until the solids
DISSOLUTION
Type
DISSOLUTION
Details
were completely dissolved
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL of ether three times
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 100 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C)(O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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